methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a triazole moiety, and a phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Triazole Moiety: The triazole ring can be introduced through a Huisgen cycloaddition reaction, often referred to as a “click” reaction, between an azide and an alkyne.
Phenoxyacetylation: The phenoxyacetyl group is introduced via an acylation reaction, typically using phenoxyacetyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often under mild heating and in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis.
Biology
In biological research, it is explored for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry
In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to interact with metal ions, potentially inhibiting metalloenzymes. The phenoxyacetyl group may enhance binding affinity to certain protein targets, while the thiazole ring can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(propan-2-yl)-2-({[3-(1H-1,2,4-triazol-1-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a different triazole isomer.
Ethyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The unique combination of the triazole, thiazole, and phenoxyacetyl groups in methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate provides it with distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Biological Activity
Methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 423165-08-6) is a synthetic compound that incorporates a thiazole moiety and a triazole ring, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A triazole ring
- An isopropyl group
- An acetamido group attached to a phenoxy moiety
Antimicrobial Activity
- Antifungal and Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi. For example, triazole derivatives have shown efficacy comparable to traditional antifungals like fluconazole .
Anticancer Activity
- In Vitro Studies : Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer activity against various cancer cell lines. For instance, compounds with similar thiazole and triazole structures have shown IC50 values in the low micromolar range against human colon cancer (HCT116) cells .
- Case Study : In one notable study, a series of triazole-thiazole hybrids were synthesized and evaluated for their cytotoxic effects. The most active compound displayed an IC50 value of approximately 4.36 μM, indicating significant potential as an anticancer agent .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of triazole derivatives. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substituent Effects : The presence and position of substituents on the triazole and thiazole rings significantly influence biological activity. For instance, electron-donating groups on the phenyl ring enhance antibacterial activity .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (μM) | Pathogen/Cell Line |
---|---|---|---|
Triazole A | Antibacterial | 0.125 | Staphylococcus aureus |
Triazole B | Anticancer | 4.36 | HCT116 (colon cancer) |
Thiazole C | Anti-inflammatory | 10.0 | RAW264.7 macrophages |
Properties
Molecular Formula |
C18H19N5O4S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-2-[[2-[3-(1,2,4-triazol-4-yl)phenoxy]acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N5O4S/c1-11(2)16-15(17(25)26-3)22-18(28-16)21-14(24)8-27-13-6-4-5-12(7-13)23-9-19-20-10-23/h4-7,9-11H,8H2,1-3H3,(H,21,22,24) |
InChI Key |
WQTZGYAAYSWSKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)COC2=CC=CC(=C2)N3C=NN=C3)C(=O)OC |
Origin of Product |
United States |
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